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llorasertib Clinical & Pharmacological Data Summary

The tables below summarize key quantitative data from phase I clinical trials of Ilorasertib in patients with

advanced solid tumours and haematological malignancies [1] [2] [3].

Table 1: Ilorasertib Pharmacokinetic and Efficacy Profile from Clinical Trials

Aspect Data from Clinical Trials

Recommended Phase 2 Dose Oral: 540 mg once weekly or 480 mg twice weekly (for
(RP2D) haematological malignancies) [2]

| Antitumour Activity | - Two partial responses in solid tumours (basal cell carcinoma and adenocarcinoma

of unknown primary) [1].

¢ Clinical responses in 3 acute myeloid leukaemia (AML) patients [2]. | | Key Safety Findings | Most
frequent adverse events: Fatigue (48%), Anorexia (34%), Hypertension (34%). Dose-limiting toxicities
were predominantly related to VEGFR inhibition [1] [3]. |

Table 2: Ilorasertib In Vitro Potency (IC50) and Key Pharmacodynamic Findings
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Kinase Target /

In Vitro IC50 (nM) Key Clinical Pharmacodynamic Findings
Parameter
VEGFR2 2nM [4] Maximum inhibition achieved at lower doses and
exposures [1] [3]. Biomarker: Plasma PIGF
increase [2].
Aurora B 7 nM [4] Inhibition required higher exposures than VEGFR2

[1] [3]. Biomarker: Tumor pHH3 reduction [2].

Other Notable VEGFR1 (1 nM), FLT-3 (1 nM), -
Targets Aurora C (1 nM), PDGFRf (13
nM) [4]

Experimental Protocols for Pharmacodynamic Analysis

The characterization of Ilorasertib's pharmacodynamics in clinical trials relied on specific, fit-for-purpose

biomarker assays to demonstrate engagement with its intended targets [1] [3].

¢ Assessment of VEGFR2 Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2
(VEGFR2) inhibition was evaluated indirectly by measuring the increase in its ligand, Placental
Growth Factor (PIGF), in patient plasma. This is a compensatory response to anti-angiogenic
therapy. Blood samples for PIGF analysis were collected in conjunction with pharmacokinetic
sampling, and concentrations were likely determined using an immunoassay method such as ELISA
[2].

¢ Assessment of Aurora Kinase Pathway Inhibition: Aurora B kinase inhibition in proliferating
tissues was evaluated by measuring the reduction in phosphorylation of its substrate, Histone H3
(pHH3). In the haematological malignancy trial, this was measured in circulating tumour cells from
patient blood samples using a Western blot analysis [2].

The following diagram illustrates the logical relationship between Ilorasertib exposure, its target

engagement, and the downstream biomarkers used in the clinical studies:
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Interpretation of Exposure-Response Relationships

The core finding from the phase I trials is that Ilorasertib exhibits a differential target engagement profile

[1][3]:

e VEGFR2 inhibition, associated with anti-angiogenic effects and toxicities like hypertension, was

achieved at lower plasma exposures.
e Aurora B inhibition, associated with antiproliferative effects, required significantly higher plasma

exposures.

This suggests that the dose or exposure level required for optimal efficacy may be limited by the toxicity
profile associated with VEGFR inhibition, which reaches its maximum effect before full Aurora kinase

inhibition is achieved.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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